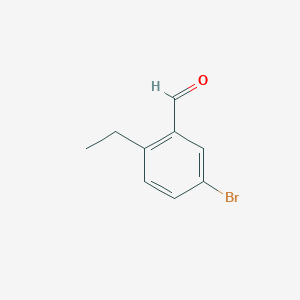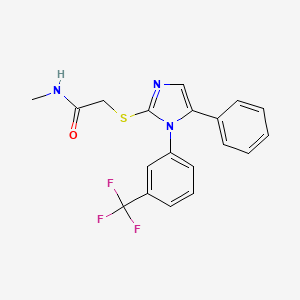
5-Bromo-2-ethylbenzaldehyde
Overview
Description
5-Bromo-2-ethylbenzaldehyde: is an organic compound with the molecular formula C9H9BrO . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 5th position and an ethyl group at the 2nd position. This compound is used in various chemical syntheses and has applications in different fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 2-ethylbenzaldehyde: One common method involves the bromination of 2-ethylbenzaldehyde using bromine in the presence of a catalyst like aluminum chloride.
Industrial Production Methods: Industrially, the synthesis of 5-Bromo-2-ethylbenzaldehyde can be scaled up by optimizing the reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-ethylbenzaldehyde can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction: The aldehyde group in this compound can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Oxidation: 5-Bromo-2-ethylbenzoic acid.
Reduction: 5-Bromo-2-ethylbenzyl alcohol.
Scientific Research Applications
Chemistry: : 5-Bromo-2-ethylbenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: : It has been studied for its potential use in the development of α-glucosidase inhibitors, which are important in the treatment of diabetes .
Industry: : This compound is used in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethylbenzaldehyde in biological systems involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose, thereby helping to regulate blood sugar levels .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of an ethyl group.
2-Ethylbenzaldehyde: Lacks the bromine substitution.
5-Bromo-2-methylbenzaldehyde: Has a methyl group instead of an ethyl group.
Uniqueness
Properties
IUPAC Name |
5-bromo-2-ethylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-2-7-3-4-9(10)5-8(7)6-11/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGJVMRBOMDAMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2536992.png)
![N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-methylethanediamide](/img/structure/B2536993.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2536996.png)
![3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B2536999.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B2537002.png)
![1-butyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2537003.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethanone](/img/structure/B2537004.png)
![(E)-2,5-dichloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2537005.png)
![N-[4-(pyrimidin-2-yloxy)phenyl]methanesulfonamide](/img/structure/B2537006.png)
![4-(propan-2-yloxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2537009.png)
![Methyl 4-methyl-3-[2-methyl-5-(methylamino)-3-oxo-2,3-dihydropyridazin-4-yl]benzoate](/img/structure/B2537013.png)

